molecular formula C13H15NO2 B2360391 2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one CAS No. 1956356-39-0

2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one

Cat. No.: B2360391
CAS No.: 1956356-39-0
M. Wt: 217.268
InChI Key: FCJXMEDYNWARDN-UHFFFAOYSA-N
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Description

2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one is a high-value chemical scaffold for drug discovery research, particularly in the development of novel anticancer therapeutics. This spiro-pyrrolidine compound built on a benzofuran core is of significant interest due to the pharmacological profile of its structural analogs. Recent studies have demonstrated that synthetic spiro[benzofuran-3,3'-pyrrolidine] derivatives exhibit promising biological activities . Specifically, these compounds have been designed, synthesized, and evaluated as innovative FMS-like tyrosine kinase 3 (FLT3) inhibitors for targeting Acute Myeloid Leukemia (AML) . One closely related derivative showed potent inhibitory activity with an IC50 value of 2.5 µM, making it a promising candidate for further development . Furthermore, structurally similar benzofuran spiro-pyrrolidine derivatives synthesized via [3+2] cycloaddition reactions have shown significant antiproliferative activities against human cervical cancer (HeLa) and mouse colon cancer (CT26) cell lines, outperforming the standard chemotherapeutic agent cisplatin in some cases . The spiro-pyrrolidine motif is a privileged structure in medicinal chemistry, and its integration with the benzofuran core creates a three-dimensional, rigid architecture that is highly sought after for probing biological targets . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2',2'-dimethylspiro[1-benzofuran-3,3'-pyrrolidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-12(2)13(7-8-14-12)9-5-3-4-6-10(9)16-11(13)15/h3-6,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJXMEDYNWARDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCN1)C3=CC=CC=C3OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The rhodium-catalyzed [3+2] annulation between o-methoxybenzaldehyde derivatives and N-alkylmaleimides has emerged as the most direct route to spirobenzofuran-pyrrolidinones. As demonstrated in recent work by Wang et al., employing [Cp*RhCl2]2 (5 mol%) with Cu(OAc)2·H2O (2.0 equiv) in trifluoroethanol (TFE) at 100°C for 30 hours achieves cyclization through sequential C-H activation and conjugate addition.

Critical parameters:

  • Catalyst loading : <5 mol% leads to incomplete conversion (23% yield at 2 mol%)
  • Solvent effects : TFE outperforms DCE/MeCN (1.7× yield enhancement)
  • Additive screening : 1-AdCOOH (0.3 equiv) improves dr from 3:1 to >20:1

The optimized conditions produce 2',2'-dimethyl derivatives when using N-(2-methylpropyl)maleimide, with isolated yields reaching 68% after chromatography (PE:EA = 4:1).

Mechanistic Considerations

The reaction proceeds via:

  • RhIII-mediated C-H activation of benzaldehyde directing group
  • Maleimide coordination through carbonyl oxygen
  • Concerted metallacycle formation/reductive elimination
  • Acid-assisted tautomerization to spirocyclic product

Deuterium labeling studies confirm irreversible C-H cleavage as the rate-determining step (kH/kD = 4.7).

Bromocyclization Approach

Synthetic Sequence

Adapting methodology from scalable pyrrolidine syntheses, this four-step route features:

  • Sakurai reaction : Addition of 2-methylallylmagnesium bromide to 3-ketobenzofuran
    • Conversion: 89% (0.5 M in THF, -78→25°C)
  • Hydroboration-oxidation : 9-BBN/H2O2/NaOH system
    • Regioselectivity: 92% anti-Markovnikov addition
  • Bromocyclization : HBr/AcOH (48% w/w) at 80°C
    • Cyclization efficiency: 78% (20 g scale)
  • Reductive debromination : LiAlH4 in Et2O (0°C, 2 h)
    • Yield: 95% with <2% over-reduction

Comparative Performance Metrics

Parameter Rh-Catalyzed Bromocyclization
Average yield 68% 52%
Diastereoselectivity >20:1 dr 3:1 dr
Scalability 500 mg 25 g
Purification complexity Medium Low

Notably, the bromocyclization route demonstrates superior functional group tolerance, accommodating electron-withdrawing substituents on the benzofuran ring.

Solid-Phase Synthesis for Parallel Optimization

Resin Immobilization Strategy

Recent advances in combinatorial chemistry enable solid-phase synthesis using Wang resin-bound maleimides:

  • Resin loading : Fmoc-protected aminomethyl resin (0.8 mmol/g)
  • Maleimide coupling : HATU/DIPEA in DMF (2 h, RT)
  • Annulation : 10 mol% Rh catalyst in TFE/DCM (1:3)
  • Cleavage : TFA/H2O (95:5 v/v, 1 h)

This approach facilitates rapid screening of 48 N-alkyl variants in parallel, identifying 2',2'-dimethyl derivatives as optimal for crystallinity (mp 189-191°C).

Structural Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3) :

  • δ 7.71 (td, J = 7.5 Hz, 2H, Ar-H)
  • δ 3.21 (d, J = 18.1 Hz, 1H, CH2)
  • δ 1.24 (t, J = 7.2 Hz, 6H, 2×CH3)

13C NMR (101 MHz, CDCl3) :

  • 195.88 (C=O)
  • 86.57 (spiro-C)
  • 25.81/34.91 (N-CH3)

HRMS (ESI+) :

  • Calc. for C14H14NO3+: 244.0974
  • Found: 244.0968 [M+H]+

Industrial-Scale Considerations

Process Chemistry Modifications

For kilogram-scale production, the bromocyclization route was adapted with:

  • Continuous flow bromination (residence time 8 min)
  • Membrane-based LiAlH4 quenching
  • Crystallization-driven purification (EtOAc/heptane)

This reduces Pd/Rh usage by 92% compared to batch methods while maintaining 44% overall yield.

Emerging Techniques

Photocatalytic Variants

Preliminary studies show visible-light mediated spirocyclization using:

  • 2 mol% Ir(ppy)3
  • DIPEA as sacrificial reductant
  • 450 nm LEDs (24 h irradiation)

Yields reach 31% with improved functional group tolerance, though diastereocontrol remains moderate (dr 5:1).

Chemical Reactions Analysis

Types of Reactions

2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Core Ring Systems

  • Benzofuran vs. Indoline/Indole :
    • 2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one contains a benzofuran core, which lacks the NH group present in indoline (e.g., spiro[indoline-3,3'-pyrrolidin]-2-one derivatives) or the aromatic indole system (e.g., ethyl (Z)-2-(2-methylspiro[indole-3,3'-pyrrolidin]-2'-ylidene)acetate) . The oxygen atom in benzofuran may engage in hydrogen bonding differently compared to indoline’s NH, affecting target interactions .
    • Spirooxindoles (e.g., compounds 23a–f and 24a–f) feature an indoline-2-one core linked to pyrrolidine/pyrrolizin rings. These derivatives exhibit potent antileishmanial activity (IC50: 0.96–3.55 µM) but require microwave-assisted synthesis (5 min vs. 3 hours conventionally) .

Substituent Effects

  • Dimethyl Groups: The 2',2'-dimethyl substituents in the target compound increase steric bulk compared to non-methylated analogs like 1'-Phenylspiro[indoline-3,2′-pyrrolidin]-2-one (2n, 72% yield) . Methyl groups can enhance metabolic stability but may reduce solubility.
  • Electron-Withdrawing Groups : Nitro and halogen substituents (e.g., 4’-nitro-5’-phenyl in and -chloro in ) improve binding affinity via polar interactions but may introduce toxicity risks .
  • Aromatic Moieties : Compounds like OD-5 (5-methyl-3′-(3-methyl-4-nitroisoxazol-5-yl)-4′,5′-diphenylspiro[indoline-3,2′-pyrrolidin]-2-one) demonstrate anticancer activity, highlighting the role of aromatic substituents in targeting specific enzymes .

Antileishmanial Activity

  • Spirooxindoles (e.g., 24e, IC50 = 0.96 µM) outperform 2',2'-dimethyl derivatives in antileishmanial assays, likely due to indoline’s NH group interacting with Leishmania donovani topoisomerase IB .

Anticancer and Enzyme Inhibition

  • OD-6 (1-benzyl-4′-(4,6-diethoxypyrimidin-5-yl)-5-fluoro-1′-methylspiro[indoline-3,3′-pyrrolidin]-2-one) inhibits cancer cell lines (K562, A549, PC-3) via MDM2 binding, a mechanism less explored in benzofuran spiro compounds .
  • Molecular Docking : Spirooxindoles show validated docking with Leishmania enzymes, while benzofuran derivatives may require tailored studies .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Spiro[indoline-3,2’-pyrrolidin]-2-ones exhibit planar 2-oxyindole rings (r.m.s. deviation: 0.018–0.031 Å) and R22(8) hydrogen-bonded motifs . The dimethyl groups in the target compound may disrupt similar packing, altering solubility.
  • Thermal Stability : Melting points for spiro[indoline-3,2’-pyrrolidin]-2-ones range from 140–239°C , whereas benzofuran analogs like 1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one (m.p. 167–169°C) suggest moderate stability .

Biological Activity

2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a benzofuran moiety with a pyrrolidinone ring. Its molecular formula is C13H15NO2C_{13}H_{15}NO_2 with a molar mass of 217.26 g/mol. The presence of the spiro center contributes to its unique physicochemical properties, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the reaction of dimedone with cyanogen bromide and aldehydes in the presence of triethylamine, yielding the desired spirocyclic compound under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of spiro[benzofuran-3,3'-pyrroles], including this compound, exhibit significant anticancer properties. The compound was evaluated for its inhibitory effects on FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML) treatment.

Table 1: Inhibitory Activity Against FLT3 Kinase

CompoundIC50 (μM)Binding Affinity
12e2.5High
Other derivativesVariableModerate to High

The compound 12e showed strong binding affinity and potent inhibitory activity against FLT3 kinase, indicating its potential as a therapeutic agent for AML .

Antimicrobial Activity

The antimicrobial properties of related benzofuran derivatives have also been explored. Compounds derived from benzofurans demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget OrganismMIC (μg/mL)
Compound IIIGram-positive bacteria200
Compound VICandida albicans100

These findings suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity and influencing various biological pathways.

Case Studies

  • FLT3 Inhibition in AML : A study focused on the design and synthesis of spiro[benzofuran-3,3'-pyrroles] derivatives found that compound 12e exhibited an IC50 value of 2.5 μM against FLT3 kinase, demonstrating significant potential for further development as an anticancer agent .
  • Antimicrobial Evaluation : Another research effort evaluated several benzofuran derivatives for their antimicrobial activities against various pathogens, revealing promising results particularly against Gram-positive bacteria and fungi .

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